3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin
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Overview
Description
3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin is a flavonoid compound that can be isolated from plants such as Quercus ilex . It is known for its complex structure and potential biological activities. The molecular formula of this compound is C43H36O17, and it has a molecular weight of 824.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin involves multiple steps, including the acetylation and coumaroylation of kaempferol glucosides. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The process may also require specific catalysts and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the process would depend on the availability of raw materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of alcohols or other reduced derivatives.
Scientific Research Applications
3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin has several scientific research applications, including:
Chemistry: It is used as a reference standard and in the study of flavonoid biosynthesis.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in cancer prevention and treatment.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation and oxidative stress. The compound may also interact with specific enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- Kaempferol 3-O-(2",4"-di-acetyl-3"-cis-p-coumaroyl-6"-trans-p-coumaroyl)-β-D-glucopyranoside
- 3,4-Di-O-acetyl-6-deoxy-L-glucal
Uniqueness
3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin is unique due to its specific acetylation and coumaroylation pattern, which distinguishes it from other flavonoid derivatives. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin is a glycosylated flavonoid compound derived from astragalin, a natural product found in various plants. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the acetylation of astragalin followed by coupling reactions with p-coumaric acid derivatives. The process generally includes:
- Acetylation : Astragalin is treated with acetic anhydride in the presence of a catalyst to introduce acetyl groups at the 3" and 4" positions.
- Coupling : The diacetylated product is then coupled with p-coumaric acid using standard coupling reagents to form the final product.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant capacity can be measured using assays such as DPPH and ABTS, where higher inhibition percentages correlate with stronger antioxidant activity.
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 25 |
ABTS | 30 |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines. This activity suggests potential applications in treating inflammatory diseases.
Anticancer Activity
In recent studies, this compound has shown promising anticancer activity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induces apoptosis through the intrinsic pathway, leading to increased caspase activity and DNA fragmentation.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Apoptosis induction |
A549 | 15 | Cell cycle arrest at G2/M |
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound over 24 and 48 hours.
- Inflammation Model : In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of inflammatory markers and improved histological scores compared to control groups.
Properties
IUPAC Name |
[3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHDGGEJKVLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H36O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.